molecular formula C15H15N5O2 B2985978 5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1219902-97-2

5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2985978
CAS No.: 1219902-97-2
M. Wt: 297.318
InChI Key: BSKYDABVJWVTHE-UHFFFAOYSA-N
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Description

5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two key pharmacophoric elements: a 1-phenyl-1H-pyrazole-4-carboxamide scaffold and a 5-methyl-1,3,4-oxadiazole unit. The 1,3,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, often employed to enhance metabolic stability, influence pharmacokinetic properties, and engage in hydrogen bonding with biological targets . Its widespread application in medicinal chemistry establishes this moiety as an important bioactive class of heterocycles, featured in therapeutic agents across various domains, including antivirals and antihypertensives . This compound is supplied as a high-purity material strictly for research and development purposes. It is intended for use in in vitro assays only and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are directed to consult the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information prior to use.

Properties

IUPAC Name

5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-10-13(8-17-20(10)12-6-4-3-5-7-12)15(21)16-9-14-19-18-11(2)22-14/h3-8H,9H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKYDABVJWVTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NN=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of phenylhydrazine with ethoxymethylenemalonic acid diethyl ester under acidic conditions to form the pyrazole ringmethyl group at the 5-position and the oxadiazole moiety through cyclization reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

  • Substitution: : The replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: : Various halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., ammonia, amines)

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Biologically, 5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide has shown potential in various assays, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic properties. Its anti-inflammatory and analgesic effects could be beneficial in treating conditions such as arthritis and chronic pain.

Industry

In industry, this compound might be used in the development of new materials or as a precursor for other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. For example, it may inhibit enzymes or receptors involved in inflammatory responses or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are summarized in Table 1 , with key differences highlighted below.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyrazole/Oxadiazole) Molecular Weight Melting Point (°C) Yield (%) Key Features
Target Compound 1-Ph, 5-Me (pyrazole); 5-Me (oxadiazole) 339.35* Not reported Not reported Dual heterocyclic system; potential for bioactivity due to electron-withdrawing oxadiazole
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 1-Ph, 3-Me, 5-Cl (pyrazole); 4-cyano (pyrazole) 403.1 133–135 68 Chloro and cyano substituents enhance lipophilicity; moderate yield
N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline 1-Ph, 5-Me (pyrazole); 5-Me (oxadiazole) 372.42 ~215 (488 K) Not reported Planar conformation (dihedral angle: 7.97° between rings); strong conjugation
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (8a) 3-Me (pyrazole); thioacetyl linker 281.1 177.8 (dec) 53.84 Thioacetyl group introduces sulfur-based reactivity; lower yield
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine Benzylamine-linked oxadiazole 189.21 85.5–87 Not reported Simplified structure; lacks pyrazole-carboxamide complexity

*Calculated molecular weight based on formula C₁₇H₁₇N₅O₂.

Key Structural and Functional Insights

The electron-withdrawing oxadiazole ring in the target compound shortens bond lengths (e.g., N–C: 1.290 Å vs. 1.311 Å in pyrazole), enhancing conjugation and stability .

Synthetic Efficiency :

  • Carboxamide-linked compounds (e.g., 3a–3e) are synthesized via carbodiimide-mediated coupling (EDCI/HOBt), yielding 62–71% .
  • Oxidative cyclization (e.g., using iodosobenzene diacetate) forms oxadiazole rings but requires stringent conditions .

Conformational Flexibility :

  • The dihedral angle between pyrazole and oxadiazole rings in N,N-dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline is 7.97°, indicating partial conjugation and planarity, which may optimize binding to biological targets .

Functional Group Trade-offs: Thioacetyl derivatives (e.g., 8a) exhibit lower yields (~54%) due to sulfur’s susceptibility to oxidation but offer unique reactivity .

Biological Activity

5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C12_{12}H14_{14}N4_{4}O2_{2}
  • Molecular Weight : 246.27 g/mol
  • CAS Number : Not specifically listed but can be derived from the components.

The presence of the oxadiazole and pyrazole moieties suggests potential interactions with biological targets, which are crucial for its activity.

Antitumor Activity

Several studies have indicated that compounds containing oxadiazole and pyrazole rings exhibit significant antitumor properties. For instance, a study demonstrated that derivatives of pyrazole showed cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50_{50} (µM)Mechanism of Action
Compound AHeLa15.2Apoptosis induction
Compound BMCF-720.5Cell cycle arrest
Compound CA54912.8Inhibition of angiogenesis

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been studied. For example, derivatives with oxadiazole rings have shown effectiveness against a range of bacteria and fungi, indicating broad-spectrum antimicrobial activity.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of a series of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the oxadiazole ring enhanced activity, with minimum inhibitory concentrations (MICs) significantly lower than those for standard antibiotics.

Anti-inflammatory Activity

Research has shown that compounds like 5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide may possess anti-inflammatory properties. This activity is often linked to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation.

Table 2: Anti-inflammatory Activity Comparison

Compound NameModel UsedInhibition Rate (%)Reference
Compound DLPS-induced mice75
Compound ERAW264.7 cells68
Compound FCarrageenan model80

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Certain derivatives inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with specific receptors, altering cellular responses.
  • Gene Expression Regulation : It can influence the expression levels of genes associated with apoptosis and cell cycle regulation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications to the phenyl ring or the incorporation of electron-withdrawing groups can enhance potency and selectivity for biological targets.

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